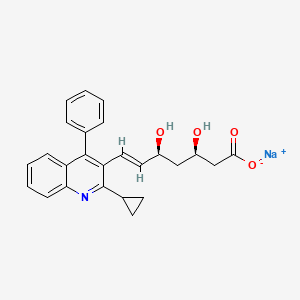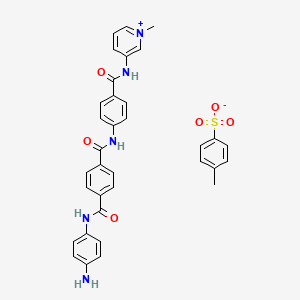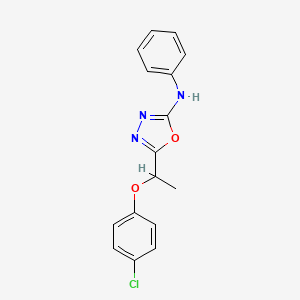![molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5](/img/structure/B12911432.png)
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(6-Chloropyridazin-3-yl)ureido)acetic acid is a chemical compound with the molecular formula C7H7ClN4O3 and a molecular weight of 230.61 g/mol . This compound is known for its unique structure, which includes a chloropyridazine moiety linked to a ureido group and an acetic acid side chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyridazine moiety to its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, modulating their activity. The ureido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(6-Chloropyridazin-3-yl)ureido)propionic acid: Similar structure but with a propionic acid side chain.
2-(3-(6-Chloropyridazin-3-yl)ureido)butyric acid: Similar structure but with a butyric acid side chain.
Uniqueness
2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid is unique due to its specific combination of a chloropyridazine moiety and an acetic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
87976-98-5 |
|---|---|
Molecular Formula |
C7H7ClN4O3 |
Molecular Weight |
230.61 g/mol |
IUPAC Name |
2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15) |
InChI Key |
ROKGVHIZOVNAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


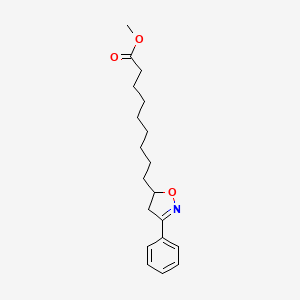

![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
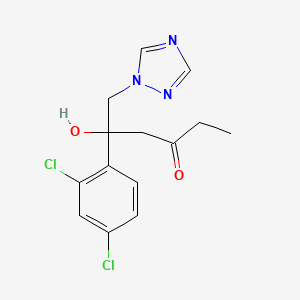
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
